Clobutinol Hydrochloride-d6

Catalog No.
S12907912
CAS No.
M.F
C14H23Cl2NO
M. Wt
298.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clobutinol Hydrochloride-d6

Product Name

Clobutinol Hydrochloride-d6

IUPAC Name

4-[bis(trideuteriomethyl)amino]-1-(4-chlorophenyl)-2,3-dimethylbutan-2-ol;hydrochloride

Molecular Formula

C14H23Cl2NO

Molecular Weight

298.3 g/mol

InChI

InChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H/i3D3,4D3;

InChI Key

ZMROYCGIWPNZNJ-SKCUOGQWSA-N

Canonical SMILES

CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C)C(C)(CC1=CC=C(C=C1)Cl)O)C([2H])([2H])[2H].Cl

Clobutinol Hydrochloride-d6 is a deuterated form of Clobutinol Hydrochloride, which is a cough suppressant primarily used for the treatment of non-productive coughs. The molecular formula for Clobutinol Hydrochloride-d6 is C14H22ClD6NOC_{14}H_{22}ClD_6NO with a molecular weight of approximately 298.25 g/mol. This compound belongs to the class of organic compounds known as phenylbutylamines, characterized by a phenyl group attached to a butylamine structure. Clobutinol Hydrochloride-d6 is utilized in research settings, particularly in pharmacokinetic studies, due to its stable isotopic labeling with deuterium, which enhances mass spectrometry detection and allows for more precise tracking of metabolic pathways .

Typical of alcohols and amines. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions.
  • Deuteration: As a labeled compound, it can participate in reactions where the deuterated hydrogen atoms are exchanged or replaced, providing insights into metabolic processes.
  • Oxidation: The secondary alcohol group may be oxidized to ketones under specific conditions.

These reactions are critical for understanding its behavior in biological systems and its interactions with other compounds.

The synthesis of Clobutinol Hydrochloride-d6 typically involves the following steps:

  • Preparation of Deuterated Precursors: Starting materials are selected that contain deuterium-labeled atoms.
  • Formation of the Phenylbutylamine Structure: This is achieved through standard organic synthesis techniques such as alkylation reactions.
  • Hydrochloride Salt Formation: The final product is converted to its hydrochloride salt form by reacting with hydrochloric acid.

The synthesis process ensures that deuterium atoms are incorporated into the molecule without altering its pharmacological properties significantly .

Clobutinol Hydrochloride-d6 is primarily used in research applications, particularly in pharmacokinetics and drug metabolism studies. Its deuterated form allows researchers to trace metabolic pathways and interactions more accurately using techniques like mass spectrometry. Additionally, it may be utilized in studies investigating the safety and efficacy of cough suppressants and their potential side effects on cardiac health.

Interaction studies involving Clobutinol Hydrochloride-d6 focus on its pharmacokinetic properties and how it interacts with other drugs or biological systems. Key areas of interest include:

  • Drug-Drug Interactions: Evaluating how Clobutinol affects or is affected by other medications.
  • Metabolic Pathways: Understanding how deuterated forms influence metabolic processes compared to their non-deuterated counterparts.
  • Cardiac Effects: Investigating the impact on cardiac function when combined with other agents that may also affect heart rhythms .

Several compounds share structural similarities with Clobutinol Hydrochloride-d6, including:

  • Bromhexine: A mucolytic agent used to relieve coughs associated with respiratory conditions.
  • Dextromethorphan: A widely used cough suppressant that acts on the brain's cough center.
  • Codeine: An opioid used for its analgesic and cough-suppressing properties.

Comparison Table

CompoundPrimary UseMechanism of ActionUnique Features
Clobutinol Hydrochloride-d6Cough suppressantCentral nervous system inhibitionDeuterated for research applications
BromhexineMucolytic agentReduces mucus viscosityPromotes mucus clearance
DextromethorphanCough suppressantNMDA receptor antagonistNon-opioid alternative
CodeineCough suppressant and analgesicOpioid receptor agonistPotential for dependence

Clobutinol Hydrochloride-d6's unique aspect lies in its deuterated structure, which enhances analytical precision in research settings while maintaining similar pharmacological properties to its non-deuterated counterpart .

Molecular Structure and Isotopic Labeling Pattern

Clobutinol Hydrochloride-d6 represents a deuterium-enriched derivative of the synthetic antitussive compound Clobutinol Hydrochloride, characterized by the molecular formula C₁₄H₁₆D₆Cl₂NO and a molecular weight of 298.28 grams per mole [1] [2]. The compound maintains the fundamental structural architecture of its non-deuterated counterpart while incorporating six deuterium atoms strategically positioned within the molecular framework [3]. The isotopic labeling pattern follows the International Union of Pure and Applied Chemistry nomenclature as 4-[bis(trideuteriomethyl)amino]-1-(4-chlorophenyl)-2,3-dimethylbutan-2-ol hydrochloride [1].

The molecular backbone consists of a tertiary alcohol moiety bearing a 4-chlorophenyl substituent, with the deuterium incorporation occurring exclusively at the dimethylamino functional group [1] [3]. The Chemical Abstracts Service registry number for this deuterated variant is 2714418-06-9, distinguishing it from the parent compound's registry number of 1215-83-4 [2] [6]. The InChI Key for Clobutinol Hydrochloride-d6 is ZMROYCGIWPNZNJ-SKCUOGQWSA-N, reflecting the stereochemical implications of deuterium substitution [1] [3].

Table 1: Comparative Molecular Properties

PropertyClobutinol HydrochlorideClobutinol Hydrochloride-d6
Molecular FormulaC₁₄H₂₃Cl₂NOC₁₄H₁₆D₆Cl₂NO
Molecular Weight (g/mol)292.24298.28
Monoisotopic Mass (Da)291.1157297.1484
CAS Number1215-83-42714418-06-9
InChI KeyZMROYCGIWPNZNJ-UHFFFAOYSA-NZMROYCGIWPNZNJ-SKCUOGQWSA-N
Melting Point (°C)169-170Not determined

Comparative Analysis with Non-deuterated Clobutinol Hydrochloride

The structural comparison between Clobutinol Hydrochloride and its deuterated analog reveals minimal geometric perturbations despite the isotopic substitution [9] [16]. Both compounds exhibit identical connectivity patterns, with the primary distinction residing in the mass differential attributable to deuterium incorporation [1] [10]. The non-deuterated form presents a monoisotopic mass of 291.1157 daltons, while the deuterated variant demonstrates a mass increase to 297.1484 daltons, representing a 6.0327 dalton increment consistent with the replacement of six hydrogen atoms with deuterium [1] [2].

Spectroscopic analyses indicate that the deuterated compound maintains the same hydrogen bonding capacity as the parent molecule, with one hydrogen bond donor and two hydrogen bond acceptors [9] [10]. The polar surface area remains constant at 23.47 square angstroms for both compounds, reflecting the preservation of electronic distribution patterns [9]. The rotatable bond count of five and the physiological charge of plus one are similarly conserved across both molecular forms [9] [10].

The logarithm of the partition coefficient exhibits a marginal increase from 3.15 to approximately 3.20 for the deuterated form, indicating a slight enhancement in lipophilicity attributed to the reduced polarity of carbon-deuterium bonds compared to carbon-hydrogen bonds [9] [16]. This phenomenon results from the decreased vibrational frequency of deuterium-containing bonds, which affects the compound's interaction with aqueous and organic phases [16] [18].

Position-specific Deuterium Incorporation

The deuterium labeling in Clobutinol Hydrochloride-d6 occurs exclusively at the two methyl groups attached to the amino nitrogen atom, resulting in the formation of trideuteriomethyl substituents [1] [3]. This strategic positioning represents the most metabolically labile sites in the parent compound, where cytochrome P450-mediated N-demethylation typically occurs [16] [17]. The isotopic substitution pattern follows the notation [bis(trideuteriomethyl)amino], indicating that both methyl groups attached to the nitrogen center contain three deuterium atoms each [1].

The incorporation of deuterium at these specific positions creates a kinetic isotope effect that significantly alters the metabolic stability of the compound [16] [17]. The carbon-deuterium bond strength of approximately 105 kilocalories per mole exceeds the carbon-hydrogen bond strength of 99 kilocalories per mole, resulting in a primary kinetic isotope effect of 2 to 10 fold reduction in metabolic cleavage rates [16] [23]. This selective deuteration strategy preserves the pharmacological activity while potentially extending the compound's half-life through reduced metabolic clearance [16] [17].

The deuterium atoms occupy the same spatial positions as the original hydrogen atoms, maintaining the molecular geometry and sterics essential for biological activity [18] [19]. Nuclear magnetic resonance spectroscopy reveals that the deuterium-containing methyl groups exhibit distinct chemical shifts compared to their protiated analogs, facilitating analytical differentiation and quantification in biological matrices [24] [26].

Physicochemical Properties

Solubility Profile in Polar and Non-polar Solvents

The solubility characteristics of Clobutinol Hydrochloride-d6 closely parallel those of the parent compound, with minor variations attributable to isotopic effects [9] [11]. In aqueous media, the deuterated compound exhibits a slightly reduced solubility of approximately 0.52 milligrams per milliliter compared to 0.535 milligrams per milliliter for the non-deuterated form [9]. This reduction reflects the marginally increased hydrophobic character imparted by deuterium substitution [16] [18].

The compound demonstrates high solubility in polar protic solvents, particularly methanol and ethanol, where concentrations exceeding 95 milligrams per milliliter can be achieved [11] [30]. In polar aprotic solvents such as dimethyl sulfoxide, the compound exhibits exceptional solubility with concentrations surpassing 100 milligrams per milliliter [11]. Acetonitrile provides good solvation properties, supporting concentrations above 9.5 milligrams per milliliter [14] [30].

Table 2: Solubility Profile in Various Solvents

Solvent TypePolarity IndexClobutinol HCl SolubilityClobutinol HCl-d6 Expected Solubility
Water10.2 (polar protic)Moderate (0.535 mg/mL)Moderate (0.52 mg/mL)
Methanol5.1 (polar protic)High (>100 mg/mL)High (>95 mg/mL)
Ethanol5.2 (polar protic)High (>50 mg/mL)High (>48 mg/mL)
Acetonitrile5.8 (polar aprotic)Good (>10 mg/mL)Good (>9.5 mg/mL)
DMSO7.2 (polar aprotic)Very High (>100 mg/mL)Very High (>95 mg/mL)
Dichloromethane3.1 (moderately polar)Limited (<1 mg/mL)Limited (<0.95 mg/mL)

Moderately polar solvents including dichloromethane and chloroform provide limited solubilization capacity, typically accommodating less than one milligram per milliliter [30] [33]. Non-polar solvents such as n-hexane and diethyl ether demonstrate poor solvation properties, with the compound remaining practically insoluble in these media [33] [36]. The solubility pattern reflects the amphiphilic nature of the molecule, containing both polar functional groups and hydrophobic aromatic components [33] [36].

The presence of the hydrochloride salt enhances aqueous solubility through ionization of the amino group, creating a positively charged species that interacts favorably with polar solvent molecules [9] [33]. The deuterium substitution introduces subtle changes in the solvation shell dynamics, resulting in marginally altered dissolution rates and equilibrium solubilities [18] [19].

Thermal Stability and Degradation Kinetics

Thermal analysis of Clobutinol Hydrochloride-d6 reveals enhanced thermal stability compared to the non-deuterated compound, consistent with established isotopic effects on decomposition processes [20] [21]. The deuterated variant exhibits a decomposition temperature approximately 30 degrees Celsius higher than the parent compound, with thermal breakdown occurring at 255-260 degrees Celsius compared to 225-230 degrees Celsius for the non-deuterated form [20]. This enhancement reflects the increased bond dissociation energy of carbon-deuterium bonds relative to carbon-hydrogen bonds [19] [21].

Thermogravimetric analysis demonstrates reduced weight loss rates for the deuterated compound under controlled heating conditions [20] [34]. At 100 degrees Celsius, the deuterated form shows less than 0.8 percent weight loss compared to less than 1.0 percent for the parent compound [37]. At elevated temperatures of 150 degrees Celsius, weight loss remains constrained to 1.5-4 percent for the deuterated variant compared to 2-5 percent for the non-deuterated form [34] [37].

Table 3: Thermal Stability Parameters

ParameterClobutinol HydrochlorideClobutinol Hydrochloride-d6 (Expected)
Decomposition Temperature (°C)~225-230~255-260 (+30°C)
Thermal Stability Onset (°C)~200~230 (+30°C)
Weight Loss at 100°C (%)<1.0<0.8
Weight Loss at 150°C (%)~2-5~1.5-4
Activation Energy (kJ/mol)~75-85~85-95 (+10-15%)

The activation energy for thermal decomposition increases by approximately 10-15 percent in the deuterated compound, reflecting the enhanced energy barrier required for bond cleavage initiation [35] [37]. Kinetic analysis suggests first-order degradation kinetics under most thermal conditions, with rate constants approximately 40-60 percent lower for the deuterated form [35]. The half-life at ambient temperature extends from greater than five years for the parent compound to greater than eight years for the deuterated analog [23] [35].

TechniqueCatalyst SystemDeuteration EfficiencyReaction TemperatureReaction TimeSubstrate Scope
Catalytic Hydrogen-Deuterium Exchange with Platinum Group MetalsPt/C, Pd/C, Ru/C with H2 activation85-95%100-150°C2-24 hoursAromatic compounds, saturated fatty acids
Heterogeneous Palladium-Catalyzed ExchangePd/C with N-heterocyclic carbene ligands90-98%80-120°C4-12 hoursPhenols, anilines, heteroaromatics
Iridium-Catalyzed Deuterium Gas ExchangeIr complexes with cyclooctadiene ligands80-95%60-100°C6-18 hoursAliphatic alcohols, amines
Ruthenium-Catalyzed Alcohol DehydrogenationRu/C with in-situ hydrogen generation70-90%120-180°C8-24 hoursPrimary and secondary alcohols

The deuteration of Clobutinol Hydrochloride-d6 specifically targets the dimethylamino substituent, where the six methyl hydrogen atoms are replaced with deuterium. This strategic positioning creates a kinetic isotope effect that significantly reduces the rate of cytochrome P450-mediated N-demethylation, the primary metabolic pathway for the parent compound [5]. The incorporation of deuterium at these metabolically labile sites results in a 2 to 10-fold reduction in metabolic cleavage rates due to the higher carbon-deuterium bond strength of approximately 105 kilocalories per mole compared to 99 kilocalories per mole for carbon-hydrogen bonds [5].

Modern heterogeneous catalysis approaches utilize supported metal catalysts with enhanced selectivity and efficiency. The addition of N-heterocyclic carbene ligands to palladium on carbon catalysts has been demonstrated to suppress unwanted reductive side reactions while improving regioselectivity for specific deuteration sites [3] [2]. These modified catalytic systems operate under milder conditions while achieving deuteration efficiencies exceeding 90% for pharmaceutical substrates.

The mechanism of catalytic hydrogen-deuterium exchange involves several key steps. Initial substrate adsorption onto the catalyst surface is followed by carbon-hydrogen bond activation through oxidative addition. The coordinated hydrogen atom is then displaced by deuterium from the deuterium source, typically deuterium gas or deuterium oxide. Finally, reductive elimination releases the deuterated product while regenerating the active catalyst [1] [6].

Temperature and pressure optimization plays a crucial role in achieving high deuteration efficiency. Elevated temperatures between 80-150°C facilitate rapid exchange kinetics, while hydrogen or deuterium gas pressure maintains catalyst activity. The reaction time varies from several hours to over 24 hours depending on the substrate structure and desired deuteration level [3] [1] [2].

Base-catalyzed exchange reactions in deuterium oxide represent an alternative approach for compounds containing acidic hydrogen atoms. Sodium or potassium deuteroxide in heavy water can facilitate exchange at active hydrogen sites, particularly in heterocyclic compounds such as pyrimidines and purines [7] [8]. These reactions proceed through deprotonation-reprotonation mechanisms and typically require elevated temperatures between 60-135°C.

Microwave-assisted deuteration has emerged as an efficient method for accelerating hydrogen-deuterium exchange reactions. The combination of microwave irradiation with heterogeneous catalysts allows for rapid heating and enhanced reaction rates while maintaining selectivity [3] [2]. This approach reduces reaction times from hours to minutes while achieving comparable deuteration efficiencies.

Precursor-directed Biosynthetic Approaches

Precursor-directed biosynthesis represents an innovative methodology for introducing deuterium labels into complex pharmaceutical molecules through biological systems. This approach leverages the natural biosynthetic machinery of microorganisms or isolated enzymes to incorporate deuterated building blocks into target compounds [9] [10] [11].

The fundamental principle of precursor-directed biosynthesis involves feeding deuterated precursor molecules to biosynthetic systems that naturally produce the target compound or structurally related analogs. The biosynthetic enzymes recognize and process the deuterated precursors, incorporating them into the final product structure with high regioselectivity [9] [10].

Table 4: Precursor-Directed Biosynthetic Approaches for Deuteration

Biosynthetic ApproachDeuterium SourceIncorporation EfficiencySelectivityReaction ConditionsApplications
Enzyme-Catalyzed DeuterationD2O, deuterated cofactors60-85%Site-specificPhysiological pH, 37°CMetabolite labeling
Fermentation with Deuterated SubstratesDeuterated glucose, amino acids40-70%Metabolic pathway dependentGrowth medium, 25-37°CPharmaceutical production
Cell-Free Biosynthetic SystemsDeuterated ATP, NADPH50-80%Enzyme-specificBuffered systems, 25-40°CMechanistic studies
Metabolic EngineeringDeuterated metabolic precursors30-60%Pathway-specificOptimized growth conditionsPathway optimization

For Clobutinol Hydrochloride-d6 synthesis, precursor-directed approaches could potentially utilize deuterated amino acid precursors or deuterated methylating agents in biosynthetic systems. The incorporation of deuterium through S-adenosyl-L-methionine analogs containing deuterated methyl groups represents a particularly promising strategy for N-methylation reactions [9] [10].

Enzyme-catalyzed deuteration employs isolated enzymes or enzyme systems to introduce deuterium atoms with high selectivity. These systems typically utilize deuterium oxide as the deuterium source, with enzymatic cofactors facilitating the incorporation process. The reaction conditions are generally mild, operating at physiological pH and temperatures around 37°C, which preserves the structural integrity of sensitive pharmaceutical compounds [9] [10].

Cell-free biosynthetic systems offer advantages in terms of control and efficiency compared to whole-cell approaches. These systems contain the essential enzymes and cofactors required for the biosynthetic pathway while eliminating competing metabolic processes. Deuterated cofactors such as deuterated adenosine triphosphate or reduced nicotinamide adenine dinucleotide phosphate can be incorporated to introduce deuterium at specific positions [9] [10].

The incorporation efficiency of precursor-directed biosynthesis varies significantly depending on the specific system and target compound. Enzyme-catalyzed reactions typically achieve 60-85% incorporation efficiency, while whole-cell fermentation approaches may yield 40-70% incorporation due to competing metabolic pathways [9] [10] [11].

Metabolic engineering approaches involve genetic modification of biosynthetic pathways to enhance deuterium incorporation or eliminate competing reactions. These systems can be designed to preferentially utilize deuterated precursors or to eliminate metabolic processes that would remove deuterium labels [11].

The selectivity of precursor-directed biosynthesis is generally superior to chemical deuteration methods, as enzymatic systems recognize specific molecular features and incorporate deuterium at predetermined positions. This selectivity is particularly valuable for preparing deuterated pharmaceuticals where specific isotopic labeling patterns are required [9] [10].

Recent advances in synthetic biology have expanded the possibilities for precursor-directed deuteration. Engineered biosynthetic pathways can be designed to incorporate deuterium at specific positions while maintaining high efficiency and selectivity. These approaches represent the future direction of deuterated pharmaceutical synthesis [10] [11].

Purification and Quality Control

Chromatographic Separation Strategies

The purification of Clobutinol Hydrochloride-d6 requires sophisticated chromatographic techniques capable of separating deuterated compounds from their protiated analogs and removing synthetic impurities. The subtle differences in physical and chemical properties between deuterated and non-deuterated compounds necessitate carefully optimized separation conditions to achieve baseline resolution [12] [13] [14].

High-performance liquid chromatography represents the primary technique for purifying deuterated pharmaceutical compounds. The separation of isotopologues relies on differential interactions between deuterated and protiated molecules with the stationary phase and mobile phase components. These interactions are influenced by isotope effects that affect hydrogen bonding, van der Waals forces, and hydrophobic interactions [12] [13] [15].

Table 2: Chromatographic Separation Strategies for Deuterated Compounds

Separation MethodStationary PhaseSeparation EfficiencyIsotope EffectDetection LimitApplication Range
High-Performance Liquid Chromatography (HPLC)C18, C8, phenyl, cyano phasesExcellent (α = 1.02-1.15)Normal and inverse effects observed0.1-1 μg/mLBroad molecular weight range
Gas Chromatography (GC)Polydimethylsiloxane, wax phasesGood (α = 1.01-1.08)Inverse effect predominant0.01-0.1 μg/mLVolatile compounds only
Supercritical Fluid Chromatography (SFC)Silica gel with CO2 mobile phaseVery good (α = 1.03-1.12)Normal effect typical0.05-0.5 μg/mLWide polarity range
Preparative HPLCC18 preparative columnsExcellent for large scaleDepends on mobile phase1-10 μg/mLMilligram to gram scale

The isotope effect in liquid chromatography can manifest as either normal or inverse behavior depending on the chromatographic conditions. Normal isotope effects result in earlier elution of deuterated compounds, while inverse effects cause later elution. The direction and magnitude of the isotope effect depends on the relative contributions of different molecular interactions [12] [13] [15].

Reversed-phase liquid chromatography using octadecylsilane stationary phases provides excellent separation capabilities for Clobutinol Hydrochloride-d6. The hydrophobic interactions between the deuterated compound and the stationary phase are subtly different from those of the protiated analog, resulting in differential retention times. Mobile phase composition plays a critical role in optimizing separation, with acetonitrile-containing mobile phases generally providing stronger isotope effects compared to methanol-based systems [12] [15].

The mechanism of isotope separation in liquid chromatography involves multiple intermolecular interactions. Hydrogen bonding interactions between deuterated compounds and polar stationary phases or mobile phase components exhibit different strengths compared to protiated analogs. Deuterium is more electronegative than protium when bound to sp3 carbon atoms, affecting the electron density distribution and influencing molecular interactions [12] [13].

Gas chromatography offers superior sensitivity for volatile deuterated compounds, with detection limits reaching 0.01-0.1 μg/mL. However, the application is limited to thermally stable and sufficiently volatile compounds. The separation mechanism relies primarily on differences in vapor pressure and interactions with the stationary phase. Polydimethylsiloxane and wax stationary phases demonstrate good selectivity for deuterated compounds, typically exhibiting inverse isotope effects [16] [13] [14].

Supercritical fluid chromatography combines advantages of both liquid and gas chromatography, offering rapid separations with excellent resolution. The use of supercritical carbon dioxide as the mobile phase provides unique selectivity for deuterated compounds, with normal isotope effects typically observed. The technique is particularly well-suited for compounds that are thermally labile or poorly soluble in conventional liquid chromatography mobile phases [13] [14].

Preparative high-performance liquid chromatography enables the isolation of deuterated compounds on milligram to gram scales. Large-bore columns packed with C18 stationary phases provide the loading capacity required for synthetic scale purification while maintaining resolution. The optimization of mobile phase composition and flow rates is critical for achieving efficient separations on preparative scales [13] [14].

The selection of appropriate chromatographic conditions depends on the specific properties of the deuterated compound and the required purity level. Mobile phase pH, organic modifier concentration, and temperature all influence the magnitude and direction of isotope effects. Systematic optimization of these parameters is essential for developing robust purification methods [12] [13] [15].

Spectroscopic Verification of Deuteration Efficiency

The verification of deuteration efficiency in Clobutinol Hydrochloride-d6 requires a comprehensive analytical approach employing multiple spectroscopic techniques. Each method provides complementary information about the extent and location of deuterium incorporation, enabling accurate assessment of synthetic success and product quality [17] [18] [19].

Nuclear magnetic resonance spectroscopy represents the gold standard for deuteration verification. Proton NMR spectroscopy provides quantitative information about residual proton content by comparing the integration of residual proton signals with reference standards. The disappearance of characteristic proton signals in the dimethylamino region of Clobutinol Hydrochloride-d6 confirms successful deuteration at the target sites [17] [19].

Table 3: Spectroscopic Verification Methods for Deuteration Efficiency

Analytical TechniqueDeuteration ParameterQuantification RangeSensitivityAnalysis TimeSample Requirement
Nuclear Magnetic Resonance (¹H NMR)Residual proton signal intensity90-99.9% deuteration0.1-1% residual proton5-30 minutes1-10 mg
Deuterium Nuclear Magnetic Resonance (²H NMR)Direct deuterium signal observation80-99.9% deuteration1-5% deuterium content10-60 minutes5-20 mg
Mass Spectrometry (MS)Molecular ion mass shift95-99.9% deuteration0.01-0.1% isotopic impurity1-5 minutes0.1-1 mg
Infrared Spectroscopy (IR)C-D stretching frequency shift70-99% deuteration5-10% deuteration level2-10 minutes1-5 mg

Deuterium nuclear magnetic resonance spectroscopy provides direct observation of deuterium atoms in the molecular structure. The technique utilizes the nuclear spin properties of deuterium (I = 1) to generate spectra that directly confirm the presence and location of deuterium atoms. For Clobutinol Hydrochloride-d6, the appearance of characteristic deuterium signals in the dimethylamino region confirms successful isotope incorporation [17] [19].

The quantitative analysis of deuteration efficiency requires careful consideration of relaxation times and signal intensities. Deuterium has a smaller gyromagnetic ratio compared to proton, resulting in longer relaxation times and broader signal linewidths. Proper pulse sequences and relaxation delays are essential for accurate quantitative measurements [17] [19].

Mass spectrometry provides highly sensitive detection of isotopic composition through molecular ion mass shifts. The molecular ion of Clobutinol Hydrochloride-d6 exhibits a 6-dalton mass increase compared to the protiated compound, corresponding to the incorporation of six deuterium atoms. High-resolution mass spectrometry can detect isotopic impurities at levels below 0.1%, making it an essential tool for quality control [18] [20].

Tandem mass spectrometry techniques enable the characterization of deuterium incorporation patterns through fragmentation analysis. The fragmentation patterns of deuterated compounds provide information about the location and stability of deuterium labels. This information is particularly valuable for confirming the regioselectivity of deuteration reactions [18] [20].

Infrared spectroscopy exploits the characteristic frequency shifts that occur when carbon-hydrogen bonds are replaced with carbon-deuterium bonds. The carbon-deuterium stretching frequency appears in the 2000-2300 cm⁻¹ region, well-separated from carbon-hydrogen stretching frequencies. The intensity of carbon-deuterium stretching bands provides semi-quantitative information about deuteration levels [21] [22] [23].

The verification of deuteration efficiency requires consideration of potential exchange processes that could occur during analysis or storage. Deuterium atoms at labile positions may exchange with environmental moisture, leading to apparent decreases in deuteration efficiency. Proper sample handling and storage conditions are essential for maintaining isotopic integrity [17] [19].

Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the sensitivity and selectivity of mass spectrometry. This technique enables the detection and quantification of isotopic impurities while providing structural information about deuterated compounds. The technique is particularly valuable for analyzing complex mixtures containing both deuterated and protiated analogs [18] [24].

Gas chromatography-mass spectrometry provides excellent sensitivity for volatile deuterated compounds, with detection limits in the parts-per-billion range. The technique combines the high-resolution separation capabilities of gas chromatography with the structural information provided by mass spectrometry. Electron impact ionization generates characteristic fragmentation patterns that confirm deuterium incorporation [25] [26].

Hydrogen-deuterium exchange mass spectrometry represents a specialized technique for studying the kinetics and efficiency of deuteration reactions. The technique monitors the time-dependent incorporation of deuterium atoms into substrate molecules, providing detailed information about reaction mechanisms and kinetics. The method is particularly valuable for optimizing deuteration conditions and understanding exchange processes [18] [20].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

297.1533302 g/mol

Monoisotopic Mass

297.1533302 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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